1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Overview
Description
1,2-Dichloro-1,1,4,4,4-pentafluorobutane is a chemical compound with the molecular formula C4H3Cl2F5 and a molecular weight of 216.96 g/mol . It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is primarily used in research and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1,2-Dichloro-1,1,4,4,4-pentafluorobutane typically involves the chlorination and fluorination of butane derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective addition of chlorine and fluorine atoms to the butane backbone . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
1,2-Dichloro-1,1,4,4,4-pentafluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: The presence of multiple halogens allows for addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1,2-Dichloro-1,1,4,4,4-pentafluorobutane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,1,4,4,4-pentafluorobutane involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in chemical synthesis or biological assays .
Comparison with Similar Compounds
1,2-Dichloro-1,1,4,4,4-pentafluorobutane can be compared to other halogenated butanes, such as:
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: Similar in structure but with different halogen positions, leading to distinct reactivity and applications.
1,1,1,2-Tetrafluoro-2-chloroethane: Another halogenated compound with different properties and uses.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique chemical and physical properties that are valuable in various research and industrial contexts .
Properties
IUPAC Name |
1,2-dichloro-1,1,4,4,4-pentafluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2F5/c5-2(4(6,10)11)1-3(7,8)9/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHAWKOBMZSCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455827 | |
Record name | 1,2-Dichloro-1,1,4,4,4-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153083-94-4 | |
Record name | 1,2-Dichloro-1,1,4,4,4-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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